molecular formula C12H10Cl2N2O2S B2996158 3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 554407-63-5

3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2996158
CAS No.: 554407-63-5
M. Wt: 317.18
InChI Key: NVMMJAJSGVJBGK-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is a five-membered ring containing sulfur and oxygen atoms, and is substituted with an aminoethyl group and a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazolidine-2,4-dione ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the dichlorophenyl group or the aminoethyl group.

  • Substitution: : Nucleophilic substitution reactions can introduce different substituents onto the thiazolidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often with the aid of a base.

Major Products Formed

  • Oxidation: : Derivatives with hydroxyl, carboxyl, or other oxygen-containing groups.

  • Reduction: : Reduced forms of the dichlorophenyl group or aminoethyl group.

  • Substitution: : Compounds with various substituents on the thiazolidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolidine-2,4-dione core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can serve as a probe or inhibitor in studies involving enzyme activity. Its structural similarity to natural substrates or inhibitors makes it valuable for understanding biological processes.

Medicine

The compound has potential medicinal applications, particularly in the treatment of diseases related to oxidative stress and inflammation. Its antioxidant properties can be harnessed to develop therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione exerts its effects involves its interaction with molecular targets and pathways. The thiazolidine-2,4-dione core can chelate metal ions, which may play a role in its antioxidant activity. Additionally, the dichlorophenyl group can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidinediones: : These compounds share the thiazolidine-2,4-dione core and are used in the treatment of diabetes.

  • Dichlorophenyl derivatives: : Compounds containing dichlorophenyl groups are used in various pharmaceutical and agrochemical applications.

  • Aminoethyl derivatives: : Compounds with aminoethyl groups are common in organic synthesis and medicinal chemistry.

Uniqueness

3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione stands out due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to chelate metal ions and interact with biological targets makes it unique among similar compounds.

Properties

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-3-1-2-7(10(8)14)6-9-11(17)16(5-4-15)12(18)19-9/h1-3,6H,4-5,15H2/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMMJAJSGVJBGK-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)N(C(=O)S2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)N(C(=O)S2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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